molecular formula C13H14N2O2 B14230571 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-

Cat. No.: B14230571
M. Wt: 230.26 g/mol
InChI Key: KEXRHABLPCVGKB-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[44]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.

    2,7-Diazaspiro[4.4]nonane: A structurally related compound with variations in the nitrogen atom positions.

Uniqueness

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- is unique due to its specific spirocyclic structure and the presence of the phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- is an organic compound notable for its unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design. The presence of a phenyl group at the 9-position and carbonyl functionalities at the 2 and 6 positions enhances its chemical reactivity and biological profile.

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • Molecular Weight : 154.166 g/mol
  • CAS Number : 82399-96-0

Biological Activities

Research indicates that 1,7-diazaspiro[4.4]nonane-2,6-dione exhibits several promising biological activities:

  • Antitumor Activity : A derivative of this compound has shown effectiveness as a covalent inhibitor against KRAS G12C mutations, which are prevalent in various solid tumors. In vivo studies demonstrated a dose-dependent antitumor effect in xenograft mouse models .
  • Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit human acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
  • Covalent Binding : The ability of derivatives to form covalent bonds with target proteins enhances their potential as therapeutics, particularly in oncology where traditional targets are often deemed "undruggable" due to their complex structures .

Structure-Activity Relationship (SAR)

The structure of 1,7-diazaspiro[4.4]nonane-2,6-dione plays a crucial role in its biological activity. The following table summarizes some related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-benzyl-1,7-diazaspiro[4.4]nonaneBenzyl group instead of phenylStability in drug design
7-(3-pyridyl)-1,7-diazaspiro[4.4]nonanePyridyl moietyDifferent biological activities
Dimethyl (5R,6S)-6-(2-chlorophenyl)-1,3-dioxoDioxo functionalitiesEnhanced reactivity due to electron-withdrawing groups
1-methyl-7-(3-pyridyl)-1,7-diazaspiro[4.5]decaneSimilar spirocyclic structurePotentially different pharmacokinetics

Case Studies

  • Inhibition of KRAS G12C : A study reported the development of a series of derivatives based on the diazaspiro framework that were effective against the KRAS G12C mutation through structural optimization of an acryloyl amine moiety. The lead compound demonstrated high metabolic stability and significant antitumor efficacy in preclinical models .
  • AChE Inhibition Studies : Virtual screening of piperazine derivatives related to this compound revealed their potential as human AChE inhibitors with varying degrees of binding affinity at critical sites on the enzyme . These findings suggest that modifications to the spirocyclic structure can lead to enhanced therapeutic profiles.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(5R,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C13H14N2O2/c16-11-6-7-13(15-11)10(8-14-12(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-,13-/m1/s1

InChI Key

KEXRHABLPCVGKB-ZWNOBZJWSA-N

Isomeric SMILES

C1C[C@]2([C@H](CNC2=O)C3=CC=CC=C3)NC1=O

Canonical SMILES

C1CC2(C(CNC2=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.